An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromo-3-methylbutane
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-3-methylbutane is a vicinal dibromoalkane that serves as a versatile intermediate in organic synthesis. Its unique structural arrangement, featuring both a primary and a tertiary bromide, imparts differential reactivity that can be exploited for the synthesis of a variety of organic molecules, including cyclic and heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and reactivity of 1,3-Dibromo-3-methylbutane, with a focus on its practical applications in research and development.
Chemical Identity and Physical Properties
1,3-Dibromo-3-methylbutane is a halogenated hydrocarbon with the molecular formula C₅H₁₀Br₂ and a molecular weight of approximately 229.94 g/mol .[1][2] It is also known by its IUPAC name, 1,3-dibromo-3-methylbutane.[3]
Table 1: Physical and Chemical Properties of 1,3-Dibromo-3-methylbutane
| Property | Value | Reference(s) |
| CAS Number | 24443-15-0 | [1][2][4] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2][4] |
| Molecular Weight | 229.94 g/mol | [1] |
| Boiling Point | 181.6 °C at 760 mmHg | [4] |
| Density | ~1.672 - 1.69 g/cm³ | [4] |
| Refractive Index | ~1.5041 | [4] |
| Flash Point | 58.5 °C | [4] |
| Appearance | Clear, colorless to yellow or brown liquid | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1,3-Dibromo-3-methylbutane is expected to exhibit three distinct signals:
-
A singlet in the downfield region corresponding to the two equivalent methyl groups attached to the tertiary carbon bearing a bromine atom.
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A triplet in the mid-field region corresponding to the methylene group adjacent to the primary bromine.
-
A triplet in the upfield region corresponding to the methylene group adjacent to the quaternary carbon.
The integration of these signals would be in a 6:2:2 ratio, respectively. The coupling between the two methylene groups would result in the observed triplet splitting pattern.
¹³C NMR: The carbon NMR spectrum is anticipated to show four signals:
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A signal for the two equivalent methyl carbons.
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A signal for the methylene carbon attached to the primary bromine.
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A signal for the other methylene carbon.
-
A signal for the quaternary carbon attached to the tertiary bromine.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Dibromo-3-methylbutane would be dominated by C-H stretching and bending vibrations. Key absorptions would include:
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C-H stretching: Strong bands in the 2950-2850 cm⁻¹ region.
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C-H bending: Bands in the 1470-1430 cm⁻¹ (methylene scissoring) and 1380-1370 cm⁻¹ (methyl bending) regions.
-
C-Br stretching: Weak to medium bands in the 650-550 cm⁻¹ region. The presence of two C-Br bonds may lead to multiple or broadened absorptions in this area.
Mass Spectrometry (MS)
The mass spectrum of 1,3-Dibromo-3-methylbutane will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and subsequent alkyl chain cleavage.
Synthesis of 1,3-Dibromo-3-methylbutane
A common and effective method for the synthesis of 1,3-Dibromo-3-methylbutane involves the hydrobromination of isoprene (2-methyl-1,3-butadiene). This reaction proceeds through an electrophilic addition mechanism.
Experimental Protocol: Synthesis from Isoprene
Causality: The addition of HBr to the conjugated diene system of isoprene proceeds via the formation of the more stable carbocation intermediate. The first equivalent of HBr adds to generate a tertiary allylic carbocation. The subsequent attack by the bromide ion can occur at either the secondary or tertiary carbon. Under conditions that favor thermodynamic control, the 1,4-addition product can be formed, which upon reaction with a second equivalent of HBr yields 1,3-Dibromo-3-methylbutane.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isoprene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Cool the flask in an ice-water bath.
-
Addition of HBr: Slowly add two equivalents of a solution of hydrogen bromide in acetic acid or a stream of anhydrous HBr gas to the cooled isoprene solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any excess acid, and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1,3-Dibromo-3-methylbutane.
Chemical Reactivity and Synthetic Applications
The presence of both a primary and a tertiary bromide in 1,3-Dibromo-3-methylbutane allows for selective reactions, making it a valuable building block in organic synthesis.
Nucleophilic Substitution Reactions
The primary bromide is more susceptible to SN2 reactions, while the tertiary bromide can undergo SN1 reactions under appropriate conditions. This differential reactivity can be exploited for sequential substitutions.
Experimental Protocol: Reaction with Sodium Azide (Illustrative)
Causality: The azide ion is a good nucleophile and will preferentially attack the less sterically hindered primary carbon via an SN2 mechanism.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-Dibromo-3-methylbutane in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Nucleophile: Add a slight excess of sodium azide to the solution.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting azido-bromo-methylbutane can be purified by column chromatography.
Elimination Reactions
Treatment of 1,3-Dibromo-3-methylbutane with a strong, non-nucleophilic base will promote elimination reactions. The tertiary bromide is more prone to E2 elimination, leading to the formation of an alkene. Intramolecular reactions are also possible.
Formation of Cyclic Compounds
The 1,3-dihalo functionality makes this compound a suitable precursor for the synthesis of three-membered rings through intramolecular cyclization.
Experimental Protocol: Synthesis of 1,1-dimethylcyclopropane (Illustrative)
Causality: In the presence of a reducing metal like zinc or magnesium, an intramolecular Wurtz-type reaction can occur, leading to the formation of a cyclopropane ring with the elimination of both bromine atoms.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place activated zinc dust or magnesium turnings.
-
Addition of Reactant: Add a solution of 1,3-Dibromo-3-methylbutane in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the metal suspension. A small crystal of iodine can be added to initiate the reaction.
-
Reaction Conditions: The reaction is often exothermic and may require initial gentle heating to start. Once initiated, the reaction is typically stirred at room temperature or with gentle reflux until the starting material is consumed (monitored by GC).
-
Work-up and Purification: After the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a low-boiling-point solvent like pentane. Dry the organic layer and carefully distill the volatile 1,1-dimethylcyclopropane.
Safety and Handling
1,3-Dibromo-3-methylbutane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
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Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[6]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing fumes, mist, or vapors.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Applications in Drug Development and Medicinal Chemistry
While direct applications of 1,3-Dibromo-3-methylbutane in drug molecules are not widely reported, its utility as a synthetic intermediate is significant. The ability to introduce a gem-dimethylcyclopropyl or a related branched five-carbon unit is valuable in medicinal chemistry for several reasons:
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Metabolic Stability: The introduction of quaternary centers or cyclopropane rings can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
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Conformational Rigidity: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target.
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Lipophilicity Modulation: The incorporation of alkyl groups can modulate the lipophilicity of a molecule, which is a key parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
1,3-Dibromo-3-methylbutane is a valuable and versatile reagent in organic synthesis. Its differential reactivity at the primary and tertiary carbon centers provides a handle for selective chemical transformations. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is essential for its effective utilization in the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.
References
Sources
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- 2. scbt.com [scbt.com]
- 3. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]
- 4. 1,3-DIBROMO-3-METHYLBUTANE|lookchem [lookchem.com]
- 5. B20468.22 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
